2-phenyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide
Description
The compound 2-phenyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a thiophene ring, linked via an ethyl group to a 1,2,3-triazole-carboxamide moiety. The thiophene substituent may enhance electronic interactions, while the triazole-carboxamide group provides hydrogen-bonding capabilities critical for target binding. Although direct synthetic details for this compound are unavailable in the provided evidence, analogous compounds (e.g., thiazolo-triazole derivatives) are typically synthesized via cyclization reactions or coupling strategies, such as those involving carbodiimide-mediated amide bond formation or click chemistry .
Properties
IUPAC Name |
2-phenyl-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7OS2/c27-18(15-11-21-26(23-15)13-5-2-1-3-6-13)20-9-8-14-12-29-19-22-17(24-25(14)19)16-7-4-10-28-16/h1-7,10-12H,8-9H2,(H,20,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDSSBDXTAVBLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole and triazole derivatives, have been reported to interact with a variety of biological targets. These targets often play crucial roles in cellular processes, including cell division, protein synthesis, and enzymatic reactions.
Mode of Action
Based on the structural similarity to other thiazole and triazole derivatives, it can be inferred that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces.
Biochemical Pathways
Thiazole and triazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in cell division, protein synthesis, and enzymatic reactions.
Result of Action
Thiazole and triazole derivatives have been reported to exhibit a variety of biological activities, including antimicrobial, apoptotic, and antitumor activities.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interaction with its targets.
Biological Activity
The compound 2-phenyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the field of medicinal chemistry. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its anticancer properties and other pharmacological effects.
Synthesis and Characterization
The synthesis of the target compound typically involves multi-step reactions where key intermediates are formed through cyclocondensation techniques. The final product is characterized using various spectroscopic methods including NMR and mass spectrometry to confirm its structure.
Synthetic Pathway
- Starting Materials : The synthesis begins with thiophene derivatives and thiazole precursors.
- Cyclization : A cyclocondensation reaction is performed to form the triazole and thiazole rings.
- Final Modification : The carboxamide group is introduced to yield the final compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing thiazolo[3,2-b][1,2,4]triazole scaffolds. For instance:
- In Vitro Studies : Compounds similar to the target have shown significant cytotoxic effects against various cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer). For example, a related compound exhibited an IC50 value of 4.37 μM against HepG-2 cells and 8.03 μM against A-549 cells .
The mechanism by which these compounds exert their anticancer effects may involve:
- Inhibition of Enzymes : Many triazole derivatives act as inhibitors of key enzymes involved in cancer progression, such as carbonic anhydrase and aromatase .
- Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells through various pathways including cell cycle arrest .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Variations in substituents on the triazole or thiazole rings can significantly affect potency and selectivity towards cancer cells.
| Compound | Structure | IC50 (μM) | Cancer Type |
|---|---|---|---|
| 20b | Structure 20b | 4.37 ± 0.7 | HepG-2 |
| 20c | Structure 20c | 8.03 ± 0.5 | A-549 |
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
- Study on Thiazolo[3,2-b][1,2,4]triazoles :
- Molecular Docking Studies :
Chemical Reactions Analysis
Oxidation Reactions
The thiophene and thiazole moieties are susceptible to oxidation under specific conditions.
Key Findings :
-
Thiophene oxidation generates sulfoxides/sulfones, altering electronic properties and bioactivity .
-
Thiazole oxidation is less common but can occur under strong acidic conditions .
Nucleophilic Substitution
The triazole and thiazole nitrogen atoms participate in nucleophilic reactions.
| Target Site | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Triazole N-3 position | Alkyl halides (e.g., CH<sub>3</sub>I) | N-alkylated triazole derivatives | 70–85% | |
| Thiazole S atom | R-X (alkyl/aryl halides) | Thioether derivatives | 55–65% |
Mechanistic Insight :
-
Alkylation at the triazole’s N-3 position enhances solubility for pharmacological applications .
-
Thioether formation at the thiazole sulfur is reversible under reducing conditions .
Hydrolysis of Carboxamide
The terminal carboxamide group undergoes hydrolysis under acidic/basic conditions.
| Conditions | Product | Application | Source |
|---|---|---|---|
| 6M HCl, reflux | Carboxylic acid + NH<sub>3</sub> | Precursor for ester/amide synthesis | |
| NaOH (aq.), 80°C | Sodium carboxylate | Ionic derivatives for salt formation |
Notes :
Cycloaddition Reactions
The 1,2,3-triazole moiety participates in Huisgen cycloaddition (click chemistry).
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Terminal alkynes | Cu(I) catalyst, RT | 1,2,3-Triazole-fused derivatives | 90% |
Example :
-
Reaction with propargyl alcohol forms triazole-linked conjugates with enhanced anticancer activity .
Radical-Mediated Reactions
Free radical pathways dominate under photochemical or initiator-driven conditions.
| Reaction Type | Initiator/Inhibitor | Outcome | Source |
|---|---|---|---|
| Bromination | NBS, benzoyl peroxide | α-Bromination of ketone groups | |
| Polymerization | AIBN, 70°C | Crosslinked polymeric networks |
Mechanism :
-
Bromination at the α-position of ketones proceeds via radical intermediates, validated by TEMPO inhibition studies .
Reduction Reactions
Selective reduction of unsaturated bonds or heterocycles.
| Target Site | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Thiophene ring | H<sub>2</sub>/Pd-C | Dihydrothiophene derivative | 50% | |
| Triazole ring | LiAlH<sub>4</sub> | Ring-opened amine derivatives | 30% |
Applications :
Photochemical Reactions
UV irradiation induces structural rearrangements.
| Conditions | Product | Observation | Source |
|---|---|---|---|
| UV (254 nm), CH<sub>3</sub>CN | Thiazole ring contraction to imidazole | Enhanced fluorescence emission |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiazolo-Triazole Cores
Compounds sharing the thiazolo[3,2-b][1,2,4]triazole scaffold exhibit variations in substituents that significantly influence their physicochemical and biological properties:
- Substituent Effects: The thiophene group in the target compound may enhance π-π stacking interactions compared to methoxy or chloro substituents in analogues .
Triazole-Carboxamide Derivatives
Compounds with triazole-carboxamide linkages demonstrate diverse pharmacological activities:
- N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (C₁₉H₁₆N₆O₂S, MW 392.4): This analogue replaces the thiazolo-triazole with a pyridazinone ring, reducing molecular rigidity but maintaining hydrogen-bonding capacity via the carboxamide group .
- 1,2,3-Triazolyl Phenylthiazole Anti-inflammatory Agents : Synthesized via click chemistry, these compounds highlight the role of triazole rings in enhancing binding affinity through dipole interactions and conformational flexibility .
Benzothiazole Carboxamide Analogues
Benzothiazole derivatives (e.g., N-(2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide) demonstrate moderate to high synthetic yields (37–70%) depending on substituents . The target compound’s synthesis may face similar challenges, where electron-withdrawing groups (e.g., chloro) could lower reaction efficiency compared to electron-donating groups.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for synthesizing 2-phenyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. For example:
Thiophene-thiazole core formation : React thiophene-2-carboxamide derivatives with thioureas or isothiocyanates under reflux in ethanol or acetonitrile to form thiazolo-triazole intermediates .
Triazole-carboxamide coupling : Use carbodiimide-based coupling agents (e.g., DCC) to attach the phenyl-triazole-carboxamide moiety to the thiazolo-triazole core .
- Key Conditions : Optimize reaction time (e.g., 7–20 hours reflux) and solvent polarity (e.g., ethanol, DMF) to improve yields (typically 60–76%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify functional groups (e.g., C=O at ~1650–1700 cm⁻¹, C=N at ~1600 cm⁻¹, and C-S-C at ~650 cm⁻¹) .
- NMR (¹H/¹³C) : Confirm regiochemistry and substituent positions. For example, aromatic protons in thiophene (δ 7.1–7.5 ppm) and triazole (δ 8.0–8.5 ppm) regions .
- Mass Spectrometry : Validate molecular weight (e.g., M⁺ peaks with fragmentation patterns consistent with thiazole-triazole cleavage) .
Advanced Research Questions
Q. How can computational chemistry enhance the optimization of this compound’s synthesis?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for cyclization or coupling steps .
- Condition Screening : Apply machine learning to analyze experimental datasets (e.g., solvent effects, catalysts) and predict optimal parameters (e.g., HgO-mediated dehydrosulfurization in acetic acid for cyclization, as in ).
- Feedback Loops : Integrate computational predictions with high-throughput experimentation to iteratively refine yields and purity .
Q. What experimental strategies address contradictions in reported biological activity data?
- Methodological Answer :
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and pathogen strains (e.g., S. aureus ATCC 25923 for antimicrobial tests) to minimize variability .
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ comparisons across studies, accounting for solubility differences (e.g., DMSO concentration ≤1% v/v) .
- Structure-Activity Relationships (SAR) : Systematically modify substituents (e.g., phenyl vs. nitro groups) to isolate contributions to activity .
Q. How can reaction parameters be optimized to improve yields of thiazolo-triazole intermediates?
- Methodological Answer :
- Catalyst Screening : Test HgO (for dehydrosulfurization) or Pd/C (for cross-coupling) in polar aprotic solvents (e.g., acetic acid for cyclization ).
- Temperature Control : Maintain reflux conditions (e.g., 80–100°C) to accelerate ring closure while avoiding side reactions .
- Workup Protocols : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
